methyl (2Z)-2-{[3-(3-acetyl-1H-indol-1-yl)propanoyl]imino}-5-(2-methylpropyl)-2,3-dihydro-1,3-thiazole-4-carboxylate
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Description
Methyl (2Z)-2-{[3-(3-acetyl-1H-indol-1-yl)propanoyl]imino}-5-(2-methylpropyl)-2,3-dihydro-1,3-thiazole-4-carboxylate is a useful research compound. Its molecular formula is C22H25N3O4S and its molecular weight is 427.5 g/mol. The purity is usually 95%.
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Biological Activity
The compound methyl (2Z)-2-{[3-(3-acetyl-1H-indol-1-yl)propanoyl]imino}-5-(2-methylpropyl)-2,3-dihydro-1,3-thiazole-4-carboxylate is a synthetic derivative featuring an indole moiety known for its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C19H24N2O4, with a molecular weight of 344.4 g/mol. The compound's structure includes an indole ring, which is often associated with various biological effects.
Property | Value |
---|---|
Molecular Formula | C19H24N2O4 |
Molecular Weight | 344.4 g/mol |
IUPAC Name | This compound |
InChI Key | DQFKCZUNISSVQB-UHFFFAOYSA-N |
Anticancer Properties
Recent studies have highlighted the potential anticancer activity of compounds related to indole derivatives. For instance, a series of 2-aryl-2-(3-indolyl)acetohydroxamic acids demonstrated effectiveness against multidrug-resistant cancer cells, including glioma and melanoma . The mechanism involves the induction of apoptosis in resistant cancer cell lines, suggesting that similar structures may exhibit comparable effects.
Antimicrobial Activity
Indole derivatives are known for their antimicrobial properties. Research indicates that compounds featuring the indole structure can inhibit bacterial growth and possess antifungal activity. The presence of the thiazole ring in the compound may enhance its interaction with microbial targets, potentially leading to increased efficacy against pathogens.
Enzyme Inhibition
The compound's structural components suggest potential as an enzyme inhibitor. For example, indole-based compounds have been shown to inhibit monoamine oxidases (MAO), enzymes involved in neurotransmitter metabolism. This inhibition could lead to increased levels of neurotransmitters like serotonin and dopamine, which are crucial in treating depression and anxiety disorders.
The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that:
- Induction of Apoptosis: Similar compounds have been shown to activate apoptotic pathways in cancer cells.
- Enzyme Interactions: The thiazole and indole moieties may interact with specific enzymes or receptors, modulating their activity.
Study 1: Indole Derivatives Against Cancer
A study published in 2015 examined the effects of various indole derivatives on apoptosis-resistant cancer cells. The results indicated that these compounds could induce significant cell death through mitochondrial pathways .
Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial properties, derivatives containing both thiazole and indole rings were tested against several bacterial strains. The findings revealed that these compounds exhibited notable antibacterial activity, particularly against Gram-positive bacteria.
Properties
Molecular Formula |
C22H25N3O4S |
---|---|
Molecular Weight |
427.5 g/mol |
IUPAC Name |
methyl 2-[3-(3-acetylindol-1-yl)propanoylamino]-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C22H25N3O4S/c1-13(2)11-18-20(21(28)29-4)24-22(30-18)23-19(27)9-10-25-12-16(14(3)26)15-7-5-6-8-17(15)25/h5-8,12-13H,9-11H2,1-4H3,(H,23,24,27) |
InChI Key |
ZIHLYGIHEMBGIB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=C(N=C(S1)NC(=O)CCN2C=C(C3=CC=CC=C32)C(=O)C)C(=O)OC |
Origin of Product |
United States |
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